Amoxicilloic acid
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Overview
Description
Amoxicilloic acid is a thiazolidinemonocarboxylic acid obtained via hydrolysis of the beta-lactam ring of amoxicillin. It has a role as an allergen. It is a conjugate acid of an amoxicilloate.
Scientific Research Applications
Environmental Impact Assessment
Amoxicilloic acid, a degradation product of amoxicillin, has been studied for its potential environmental impact. For instance, Elizalde-Velázquez et al. (2017) conducted research on the effect of amoxicillin exposure on the common carp, highlighting the role of this compound in inducing oxidative stress in various organs, particularly the kidney. This study used biomarkers like lipid peroxidation, hydroperoxide content, and antioxidant enzyme activity to assess the environmental impact of this compound on aquatic species (Elizalde-Velázquez et al., 2017).
Genotoxic Effects
Another study by Elizalde-Velázquez et al. (2019) explored the genotoxic effects of amoxicillin, including this compound, in the peripheral blood of common carp. This research demonstrated a significant increase in DNA damage, highlighting the potential genotoxicity of this compound in non-target aquatic species (Elizalde-Velázquez et al., 2019).
Tissue Depletion in Livestock
Reyns et al. (2008) investigated the residue depletion of amoxicillin and its metabolites, including this compound, in pigs. The study found that this compound depleted slower from tissues than amoxicillin, raising concerns about its prolonged presence in edible tissues and potential health risks, despite not being included in maximum residue limit legislation (Reyns et al., 2008).
Degradation and Identification in Aquatic Environments
Gozlan et al. (2013) and (2010) focused on the degradation products of amoxicillin, including this compound, in aquatic environments. They identified various degradation products formed under controlled environmental conditions and detected them in secondary effluent and groundwater. This research aids in understanding the environmental fate of amoxicillin and its metabolites (Gozlan et al., 2013), (Gozlan et al., 2010).
Enzymatic Synthesis for Analytical Purposes
Vorona et al. (2009) developed an effective method for obtaining analytically pure this compound by hydrolytic cleavage of the β-lactam ring of amoxicillin. This methodology is crucial for analytical investigations of this compound in biological solutions and industrial samples (Vorona et al., 2009).
Properties
Molecular Formula |
C16H21N3O6S |
---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
(2R,4S)-2-[(R)-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-carboxymethyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C16H21N3O6S/c1-16(2)11(15(24)25)19-13(26-16)10(14(22)23)18-12(21)9(17)7-3-5-8(20)6-4-7/h3-6,9-11,13,19-20H,17H2,1-2H3,(H,18,21)(H,22,23)(H,24,25)/t9-,10+,11+,13-/m1/s1 |
InChI Key |
LHHKJQFIKHAUIA-MPPDQPJWSA-N |
Isomeric SMILES |
CC1([C@@H](N[C@H](S1)[C@@H](C(=O)O)NC(=O)[C@@H](C2=CC=C(C=C2)O)N)C(=O)O)C |
SMILES |
CC1(C(NC(S1)C(C(=O)O)NC(=O)C(C2=CC=C(C=C2)O)N)C(=O)O)C |
Canonical SMILES |
CC1(C(NC(S1)C(C(=O)O)NC(=O)C(C2=CC=C(C=C2)O)N)C(=O)O)C |
Synonyms |
amoxicilloic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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